

A Comparative Guide to the Selectivity of Galectin Inhibitors GB1490 and GB1107

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent galectin inhibitors, **GB1490** and GB1107. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their studies of galectin biology and therapeutic development.

Introduction to GB1490 and GB1107

GB1107 is a potent, selective, and orally active inhibitor of Galectin-3 (Gal-3), a protein implicated in a variety of diseases, including fibrosis and cancer.[1][2] It has been shown to reduce the growth of lung adenocarcinoma and metastasis in preclinical models.[1][2]

GB1490 is a selective and orally available inhibitor of Galectin-1 (Gal-1), a key regulator of immune responses and apoptosis.[3] It was developed from a series of Galectin-3 selective compounds and has demonstrated the ability to reverse Galectin-1-induced apoptosis.[3]

Comparative Selectivity Profile

The primary difference between **GB1490** and GB1107 lies in their selectivity for different members of the galectin family. GB1107 is highly selective for Galectin-3, while **GB1490** displays a preference for Galectin-1. This is quantitatively demonstrated by their dissociation constants (Kd) against these two targets.



Target	GB1490 (Kd, μM)	GB1107 (Kd, μM)
Galectin-1	0.4	3.7
Galectin-3	2.7	0.037
Data sourced from Zetterberg et al., J Med Chem, 2023.[3]		

As the data indicates, **GB1490** has a 6.75-fold higher affinity for Galectin-1 over Galectin-3. Conversely, GB1107 exhibits a 100-fold greater affinity for Galectin-3 compared to Galectin-1, highlighting its high selectivity.

Further studies have reported that **GB1490** demonstrates a selectivity of 6- to 320-fold for Galectin-1 over a broader panel of galectins.[3] Similarly, GB1107 has been described as having over 1000-fold selectivity for Galectin-3 against other galectins, though the full panel data is not publicly available.

Experimental Protocols

The binding affinities (Kd) of these inhibitors are typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP). The following is a generalized protocol based on standard methods for assessing galectin-inhibitor interactions.

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled ligand from a galectin by a competitive inhibitor.

Materials:

- Recombinant human galectins (e.g., Galectin-1 and Galectin-3)
- Fluorescently labeled probe with known affinity for the target galectin
- Inhibitor compounds (GB1490 or GB1107)



- Assay Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)
- Microplates (e.g., 384-well, black, low-volume)
- Plate reader capable of measuring fluorescence polarization

Method:

- Preparation of Reagents:
 - Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
 - Create a serial dilution of the inhibitor in the assay buffer.
 - Prepare solutions of the galectin and the fluorescent probe at fixed concentrations in the assay buffer. The concentration of the galectin should be in the range of its Kd for the probe.
- Assay Procedure:
 - Add the galectin solution to all wells of the microplate.
 - Add the serially diluted inhibitor solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor as a positive control.
 - Add the fluorescent probe solution to all wells.
 - Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to reach equilibrium.
- Data Acquisition:
 - Measure the fluorescence polarization of each well using a plate reader.
- Data Analysis:
 - The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.



 The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

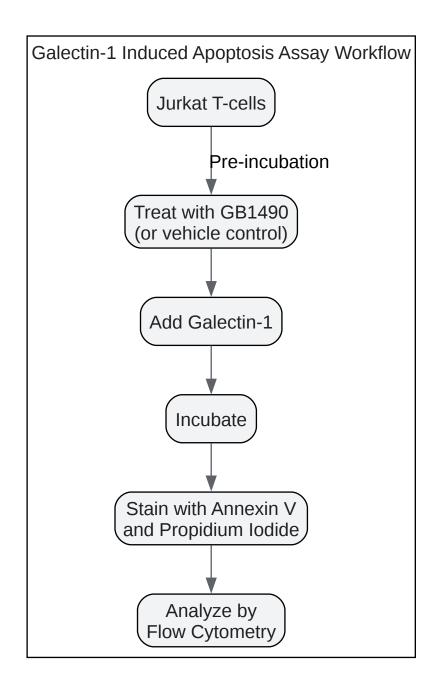
Signaling Pathways

The differential selectivity of **GB1490** and GB1107 allows for the specific interrogation of the distinct signaling pathways modulated by Galectin-1 and Galectin-3.

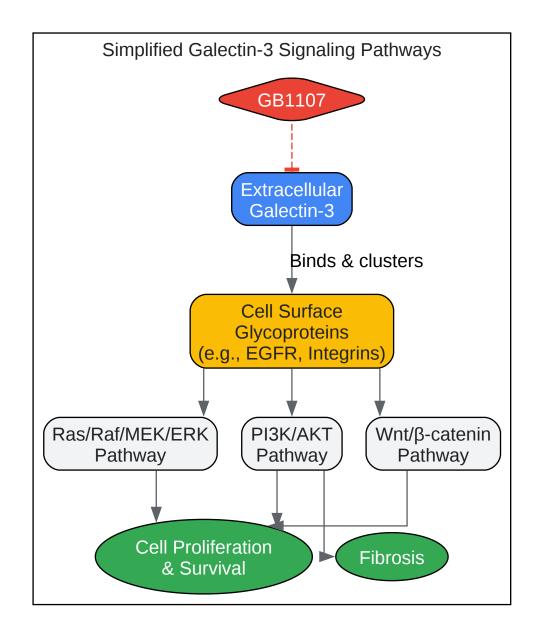
Galectin-1 Signaling

Extracellular Galectin-1 can induce apoptosis in activated T-cells by cross-linking cell surface glycoproteins such as CD7 and CD45. This diagram illustrates a simplified workflow for a Galectin-1 mediated apoptosis assay.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. aacrjournals.org [aacrjournals.org]



- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Selectivity of Galectin Inhibitors GB1490 and GB1107]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610044#what-are-the-differences-betweengb1490-and-gb1107-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com